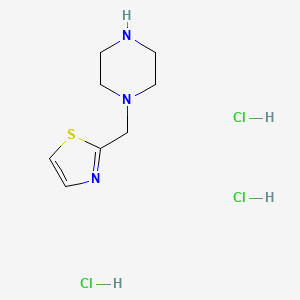
2-(Piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride is a useful research compound. Its molecular formula is C8H16Cl3N3S and its molecular weight is 292.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
A series of novel compounds, including those structurally related to 2-(Piperazin-1-ylmethyl)-1,3-thiazole; trihydrochloride, were synthesized and evaluated for their antibacterial activity. These compounds showed moderate activity against bacteria such as Bacillus subtilis and Escherichia coli (R. Deshmukh et al., 2017). Another study reported the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which were evaluated for antimicrobial activity against several bacteria and fungi, highlighting the versatility of compounds with the piperazine moiety in addressing microbial resistance (Divyesh Patel et al., 2012).
Antifungal Applications
Research into the antifungal potential of related compounds demonstrated the synthesis of a novel antifungal compound, which exhibited poor solubility in buffer solutions but better solubility in alcohols. This study underscores the importance of physicochemical properties in the development of antifungal agents (T. Volkova et al., 2020).
Anti-inflammatory Applications
Compounds bearing a structural resemblance to 2-(Piperazin-1-ylmethyl)-1,3-thiazole; trihydrochloride have been explored for their anti-inflammatory and analgesic properties. For instance, derivatives containing the piperazine nucleus were synthesized and shown to exhibit significant anti-inflammatory and analgesic activities without causing gastric lesions, suggesting their potential as safer anti-inflammatory drugs (B. Tozkoparan et al., 2004).
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.3ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;;/h3,6,9H,1-2,4-5,7H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMCEGWQNFRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CS2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
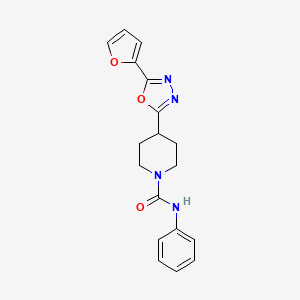
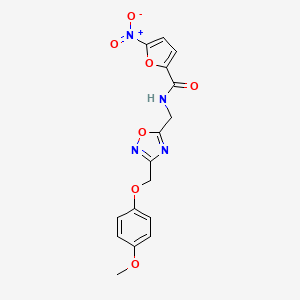
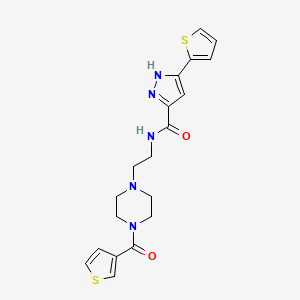
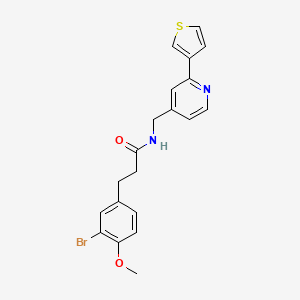
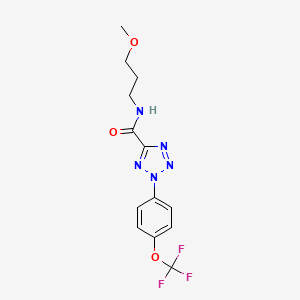
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)
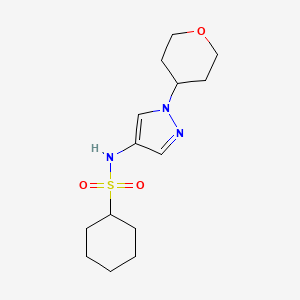
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)
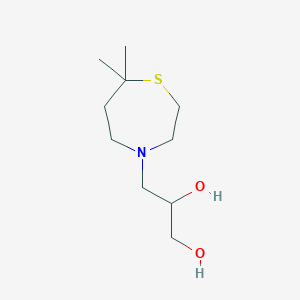
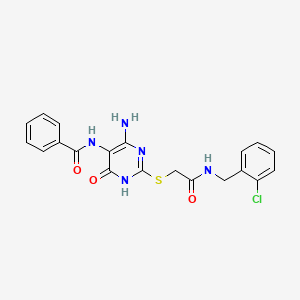
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
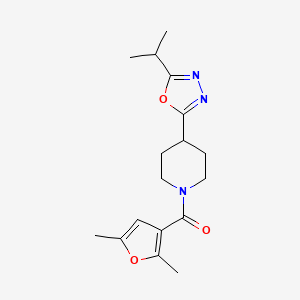
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
